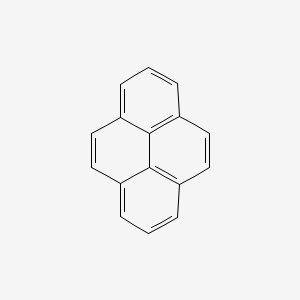

Pyrene

描述

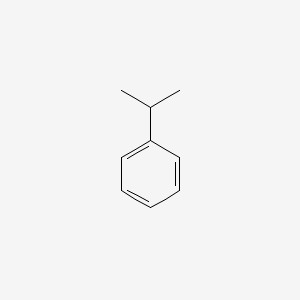

Pyrene is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings, resulting in a flat aromatic system . The chemical formula is C16H10 . This yellow-green solid is the smallest peri-fused PAH . This compound forms during incomplete combustion of organic compounds .

Synthesis Analysis

This compound synthesis involves bromination reactions at various positions on the this compound ring . Bromo-substituted precursors serve as vital intermediates in synthetic routes . The synthesis of mono-, di-, tri-, and tetrabromothis compound isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .Molecular Structure Analysis

This compound is composed of four interconnected benzene rings, which result in a high degree of hydrophobicity . Its unique structural properties have been extensively studied .Chemical Reactions Analysis

This compound undergoes a series of hydrogenation reactions and is susceptible to halogenation, Diels-Alder additions, and nitration, all with varying degrees of selectivity . This compound-based ligands have been attractive for the synthesis of metal–organic frameworks (MOFs) due to its unique optical and electronic properties .Physical and Chemical Properties Analysis

This compound is a crystalline solid at room temperature, and its crystals exhibit a characteristic bluish fluorescence under ultraviolet (UV) light . It is insoluble in water but dissolves readily in many organic solvents, including toluene and benzene . Its melting point is around 156.6°C, and it boils at approximately 393.4°C . This compound has a molar mass of 202.25 g/mol and a density of 1.28 g/cm^3 .作用机制

- These intermediates can bind covalently to DNA, forming stable adducts. One notable product is (+)benzo[a]this compound-7,8-dihydrodiol-9,10-epoxide, a potent carcinogen .

- Additionally, this compound activates AhR, which triggers downstream effects. AhR can participate in regulating lipogenesis and lipolysis .

- AhR activation affects lipid metabolism, inflammation, and oxidative stress. It modulates adipogenesis-related factors (e.g., C/EBPα, PPARγ) and inflammatory factors (e.g., NF-κB, TNF-α) .

Mode of Action

Biochemical Pathways

Result of Action

安全和危害

未来方向

Pyrene-based metal organic frameworks (MOFs) have been attractive for the synthesis due to its unique optical and electronic properties . The strategic functionalisation of this compound at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies . This review will pave the way for the researchers in the field for the design and development of novel this compound-based structures and their utilization for different applications .

生化分析

Biochemical Properties

Pyrene interacts with various biomolecules in its degradation process. For instance, the filamentous soil fungus Trichoderma sp. F03 has been identified to degrade this compound . During the degradation process, metabolites such as benzoic acid, 3-hydroxybenzoic acid, and acetic acid are produced .

Cellular Effects

The effects of this compound on cells are primarily observed in its interaction with various microorganisms. For instance, Trichoderma sp. F03, a filamentous soil fungus, can degrade this compound, thereby reducing its toxicity .

Molecular Mechanism

The molecular mechanism of this compound degradation involves the action of specific enzymes produced by microorganisms. In the case of Trichoderma sp. F03, the fungus degrades this compound into less toxic compounds, including benzoic acid, 3-hydroxybenzoic acid, and acetic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, Trichoderma sp. F03 has been observed to degrade up to 78% of this compound under specific culture conditions . This suggests that the effects of this compound can change over time, depending on the environmental conditions and the presence of degrading organisms.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, it is known that this compound is a significant environmental contaminant due to its impact on human organs, including the kidney and liver .

Metabolic Pathways

This compound is involved in complex metabolic pathways during its degradation. The filamentous soil fungus Trichoderma sp. F03, for instance, transforms this compound into several metabolites, indicating that this compound undergoes multiple stages of metabolic processing .

属性

| { "Design of the Synthesis Pathway": "Pyrene can be synthesized through a Diels-Alder reaction between naphthalene and butadiene followed by a cyclization reaction.", "Starting Materials": [ "Naphthalene", "Butadiene" ], "Reaction": [ "Step 1: Naphthalene and butadiene are mixed together in a solvent such as benzene or toluene.", "Step 2: The mixture is heated to a temperature of around 150-200°C to initiate the Diels-Alder reaction.", "Step 3: The resulting adduct is then subjected to a cyclization reaction, which can be achieved through a variety of methods such as oxidation or reduction.", "Step 4: The final product is purified through techniques such as column chromatography or recrystallization." ] } | |

CAS 编号 |

1228182-40-8 |

分子式 |

C16H10 |

分子量 |

218.133 g/mol |

IUPAC 名称 |

pyrene |

InChI |

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1 |

InChI 键 |

BBEAQIROQSPTKN-BZDICNBSSA-N |

手性 SMILES |

[13CH]1=[13CH][13C]2=[13C]3[13C](=[13CH]1)[13CH]=[13CH][13C]4=[13CH][13CH]=[13CH][13C](=[13C]43)[13CH]=[13CH]2 |

杂质 |

... The usual contaminant which gives it a yellow color is tetracene. |

SMILES |

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |

规范 SMILES |

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |

沸点 |

759 °F at 760 mmHg (EPA, 1998) 394 °C 404.00 °C. @ 760.00 mm Hg 404 °C 759 °F |

颜色/形态 |

Monoclinic prismatic tablets from alcohol or by sublimation; pure pyrene is colorless Pale yellow plates (from toluene, sublimes) Colorless solid (tetracene impurities give yellow color) |

密度 |

1.27 at 73.4 °F (EPA, 1998) - Denser than water; will sink 1.271 g/cu cm at 23 °C 1.27 g/cm³ 1.27 at 73.4 °F |

闪点 |

>200.0 °C (>392.0 °F) |

熔点 |

313 °F (EPA, 1998) 150.62 °C 151.2 °C 151 °C 313 °F |

物理描述 |

Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998) Dry Powder Colorless solid, but may be yellow from impurities; [Hawley] Solid and solutions have slight blue fluorescence; [Merck Index] Yellow crystalline solid; [MSDSonline] Solid PALE YELLOW OR COLOURLESS SOLID IN VARIOUS FORMS. Colorless solid, solid and solutions have a slight blue fluorescence. |

相关CAS编号 |

41496-25-7 17441-16-6 |

溶解度 |

less than 1 mg/mL at 72 °F (NTP, 1992) In water, 0.135 mg/L at 25 °C In water, median of 19 measured values from literature: 0.135 mg/L at 24-25 °C (average: 0.128 mg/L) Soluble in ethanol, ethyl ether, benzene, toluene; slightly soluble in carbon tetrachloride Soluble in carbon disulfide, ligroin Partially soluble in organic solvents 0.000135 mg/mL at 25 °C Solubility in water, mg/l at 25 °C: 0.135 |

蒸汽压力 |

2.6 mmHg at 392.7 °F ; 6.90 mmHg at 429.4 °F (NTP, 1992) 0.0000045 [mmHg] 4.5X10-6 mm Hg at 25 °C Vapor pressure, Pa at ? °C: 0.08 depends upon the specific compound |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3432301.png)